molecular formula C18H25F3N4O3 B5644126 (4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol

(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol

Cat. No. B5644126
M. Wt: 402.4 g/mol
InChI Key: LDBKNVQTELCGQH-CXAGYDPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the specific synthesis of this compound is not directly available in the literature, similar naphthyridine derivatives have been synthesized through multistep reactions, starting from basic naphthyridine structures. An efficient synthesis typically involves cyclocondensation, cyclization, and various functional group transformations, optimized to introduce the specific substituents at desired positions on the naphthyridine core. Compounds similar to the one have been synthesized through methods such as the cyclocondensation of naphthyridinyl propenones with hydrazine hydrate to achieve specific derivatives with potential antimicrobial activity (Rao, Hariprasad, & Venkanna, 2023).

properties

IUPAC Name

[(4aR,8aR)-4a-hydroxy-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N4O3/c19-18(20,21)16-22-14(28-23-16)11-24-7-5-17(27)6-8-25(10-13(17)9-24)15(26)12-3-1-2-4-12/h12-13,27H,1-11H2/t13-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBKNVQTELCGQH-CXAGYDPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3(CCN(CC3C2)CC4=NC(=NO4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(=O)N2CC[C@@]3(CCN(C[C@@H]3C2)CC4=NC(=NO4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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